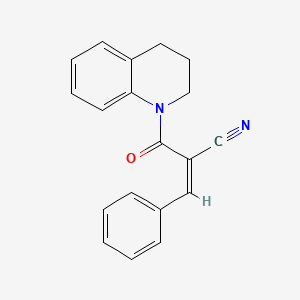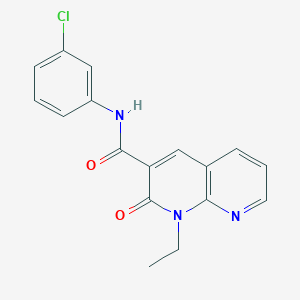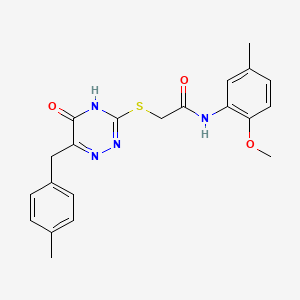
benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl compounds are often used in organic chemistry. They typically consist of a benzene ring attached to a methylene group (−CH2−) group . The exact structure and properties of “benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate” would depend on the specific arrangement of these components.
Molecular Structure Analysis
The molecular structure of a compound like “benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate” can be analyzed using techniques like Density Functional Theory (DFT) calculation .Chemical Reactions Analysis
Benzyl compounds can participate in various chemical reactions. For example, benzyl alcohol can undergo oxidation to form benzaldehyde .Aplicaciones Científicas De Investigación
Dioxygen-initiated Oxidation in Carboxylate-rich Diiron(II) Complexes
This study delves into the development of functional models for the carboxylate-bridged diiron active site in soluble methane monooxygenase, incorporating potential substrates as substituents on bound pyridine ligands. The research demonstrates the oxidative capabilities of these complexes, which are influenced by the choice of carboxylate ligands, highlighting a pathway for selective oxidation processes in synthetic chemistry (Carson & Lippard, 2006).
Manganese Dioxide-methanesulfonic Acid Promoted Alkylation
This paper presents a manganese dioxide (MnO2)-methanesulfonic acid (CH3SO3H) oxidation system that efficiently promotes direct coupling of benzylic ethers and carbamates with simple ketones via oxidative C-H bond activation. The alkylation proceeds smoothly under air atmosphere, offering an economical and environmentally friendly methodology for the formation of complex organic structures (Liu et al., 2013).
Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids
Methanesulfonic acid acts as a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles, demonstrating its utility in facilitating reactions between 2-aminophenol and acid chlorides generated in situ from carboxylic acids. This method emphasizes the versatility of methanesulfonic acid in promoting efficient and diverse organic transformations (Kumar, Rudrawar, & Chakraborti, 2008).
Metal-Organic Frameworks (MOFs) for Methane Storage
The design and systematic variation of pore size and functionality in isoreticular metal-organic frameworks (MOFs) are explored, demonstrating their potential applications in gas storage, separation, and catalysis. This research showcases the ability to tailor the pore environment of MOFs for specific applications, including methane storage, by functionalizing the porous system with organic groups (Eddaoudi et al., 2002).
Methanesulfonic Acid/SiO2 in the Synthesis of Benzothiazoles
The combination of methanesulfonic acid with SiO2 is highlighted as an efficient catalyst system for the synthesis of 2-substituted benzothiazoles, providing a simple and effective method for the formation of these compounds from carboxylic acids. This research contributes to the development of novel catalytic systems for organic synthesis (Sharghi & Asemani, 2009).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
benzyl (3R)-3-methylsulfonylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19(16,17)12-7-8-14(9-12)13(15)18-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHSGPQXCFFCKE-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-Cyano-1-(3,4-difluorophenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2761832.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2761833.png)

![1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2761838.png)




![N-(3-chloro-4-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2761844.png)


![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2761848.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2761850.png)